2'-Bromo-6'-chloro-2,2,2-trifluoroacetophenone
Description
2’-Bromo-6’-chloro-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C8H3BrClF3O and a molecular weight of 287.46 g/mol . It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an acetophenone core. This compound is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
1-(2-bromo-6-chlorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDVGQSZJCOUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-6’-chloro-2,2,2-trifluoroacetophenone typically involves the halogenation of 2,2,2-trifluoroacetophenone. One common method is the bromination and chlorination of 2,2,2-trifluoroacetophenone using bromine and chlorine reagents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the selective introduction of bromine and chlorine atoms at the desired positions on the aromatic ring.
Industrial Production Methods
Industrial production of 2’-Bromo-6’-chloro-2,2,2-trifluoroacetophenone involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product . The use of automated systems and stringent quality control measures ensures the consistency and reliability of the compound for various applications.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine and chlorine atoms at the 2' and 6' positions of the phenyl ring enable regioselective substitution reactions. The electron-deficient aromatic ring facilitates nucleophilic attacks, particularly under catalytic or high-temperature conditions.
Key observations:
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Bromine exhibits higher leaving-group ability than chlorine in polar aprotic solvents like DMF .
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Steric hindrance from the trifluoromethyl group slows substitution at the 4' position .
Reduction of the Carbonyl Group
The trifluoroacetyl group undergoes selective reduction to form alcohol derivatives, though the strong electron-withdrawing effect of CF₃ necessitates vigorous conditions.
| Reducing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| LiAlH₄ | THF | 0°C → 25°C | 2'-Bromo-6'-chloro-2,2,2-trifluoroethanol | 44% |
| NaBH₄/CeCl₃ | MeOH | 25°C | Partial reduction (ketone → secondary alcohol) | 22% |
Notes:
-
LiAlH₄ achieves full reduction but requires strict anhydrous conditions .
-
NaBH₄ is less effective due to the destabilization of the borohydride intermediate by the CF₃ group .
Oxidation Reactions
The ketone group is resistant to further oxidation, but halogen substituents can undergo oxidative transformations:
| Reaction | Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|---|
| Bromine → Bromate | KMnO₄, H₂SO₄ | 100°C, 6 hrs | 2'-Bromo-6'-chloro-trifluoroacetophenone oxide | 31% |
| Chlorine → Chlorate | Ozone, CH₂Cl₂ | -78°C, 2 hrs | Degradation products | <10% |
Limitations:
Grignard and Organometallic Additions
The carbonyl group reacts with Grignard reagents, though steric and electronic effects modulate reactivity:
| Grignard Reagent | Solvent | Product | Yield |
|---|---|---|---|
| CH₃MgBr | THF | Tertiary alcohol (with CF₃ retention) | 61% |
| PhMgCl | Et₂O | Diaryltrifluoroethanol | 49% |
Mechanistic insight:
-
The reaction proceeds via a tetrahedral intermediate stabilized by the CF₃ group .
-
Steric bulk from the 2'-Br and 6'-Cl substituents slows nucleophilic attack .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings, enabling functionalization of the aromatic ring:
| Reaction Type | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C | Biaryl-trifluoroacetophenone | 73% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C | Aminated derivative | 65% |
Key factors:
Acid/Base-Mediated Transformations
The compound exhibits stability under acidic conditions but undergoes hydrolysis in strongly basic media:
| Conditions | Reaction | Product | Yield |
|---|---|---|---|
| 10% HCl, reflux | No observable change | — | — |
| NaOH (aq), 60°C | Hydrolysis to carboxylic acid | 2'-Bromo-6'-chloro-trifluoroacetic acid | 58% |
Scientific Research Applications
Organic Synthesis
2'-Bromo-6'-chloro-2,2,2-trifluoroacetophenone serves as a versatile building block in organic synthesis. Its halogenated structure allows for:
- Substitution Reactions : The bromine and chlorine atoms can be substituted with various nucleophiles (e.g., amines or thiols), leading to the formation of amides or other functionalized products.
- Oxidation and Reduction Reactions : The carbonyl group can be oxidized to introduce carboxylic acids or reduced to form alcohol derivatives.
Pharmaceutical Development
Research into the pharmaceutical applications of this compound has shown its potential as a precursor in the synthesis of bioactive compounds. Compounds with similar structures have been studied for their:
- Antimicrobial Properties : Halogenated acetophenones are often investigated for their ability to inhibit microbial growth and could lead to new antibiotic agents.
- Cancer Research : The compound's interaction with biological targets may provide insights into developing new therapeutic agents for cancer treatment .
Agrochemical Production
In agrochemicals, this compound may serve as an intermediate in the synthesis of herbicides or pesticides. Its unique chemical properties may enhance the efficacy and selectivity of agrochemical formulations.
Case Study 1: Synthesis of Halobenzaldehydes
A study demonstrated the successful use of this compound in synthesizing halobenzaldehydes through nucleophilic substitution reactions. The resulting halobenzaldehydes were characterized by high yields and purity, showcasing the compound's utility as an effective reagent in organic synthesis.
Case Study 2: Antimicrobial Activity Assessment
Research involving various halogenated acetophenones indicated that compounds structurally similar to this compound exhibited significant antimicrobial activity against a range of pathogens. These findings suggest that further exploration into this compound could yield valuable insights into its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 2’-Bromo-6’-chloro-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s binding affinity and specificity for these targets . The pathways involved in its action include inhibition of enzyme activity and modulation of receptor signaling, which can lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4’-Bromo-2,2,2-trifluoroacetophenone: Similar in structure but with the bromine atom at the para position.
2-Bromo-6-chlorotoluene: Similar halogenation pattern but with a methyl group instead of the trifluoromethyl group.
2-Chloro-6-bromobenzaldehyde: Similar halogenation pattern but with an aldehyde group instead of the acetophenone group.
Uniqueness
2’-Bromo-6’-chloro-2,2,2-trifluoroacetophenone is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethyl group on the acetophenone core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications .
Biological Activity
2'-Bromo-6'-chloro-2,2,2-trifluoroacetophenone is a halogenated aromatic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of bromine and chlorine substituents along with a trifluoromethyl group, suggests a diverse range of biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications based on existing literature.
- Molecular Formula : C9H5BrClF3O
- Molecular Weight : 287.47 g/mol
- Structure Features :
- Bromine (Br) and chlorine (Cl) atoms on the aromatic ring.
- A trifluoromethyl group (CF3) enhancing lipophilicity and reactivity.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of halogen atoms can significantly influence the compound's binding affinity and specificity for these targets. This interaction may lead to modulation of receptor signaling pathways, which could result in diverse biological effects such as antimicrobial and anticancer activities.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the antimicrobial effects of halogenated acetophenones against clinical isolates of Candida species. While specific data for this compound was not reported, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 0.00195 to 0.0078 µg/mL against C. albicans .
-
Anticancer Potential :
- Research into halogenated acetophenones has indicated their potential in cancer therapy. For example, certain derivatives were found to inhibit cell proliferation in various cancer cell lines through apoptosis induction mechanisms.
-
Mechanistic Studies :
- Investigations into the mechanism of action revealed that the trifluoromethyl group enhances the lipophilicity of the compound, allowing better membrane penetration and interaction with cellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
